6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one
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Overview
Description
6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with indolinyl, oxoethyl, and methoxybenzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Indolinyl Group: This step often involves the use of indole derivatives and coupling reagents such as EDCI or DCC.
Attachment of the Oxoethyl Group: This can be done through acylation reactions using oxoethyl halides or anhydrides.
Addition of the Methoxybenzylthio Group: This step typically involves nucleophilic substitution reactions using methoxybenzylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methoxybenzylthiol in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The indolinyl and methoxybenzylthio groups may facilitate binding to specific sites, while the pyrimidinone core can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-(2-(indolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: Lacks the methoxybenzylthio group.
2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one: Lacks the indolinyl and oxoethyl groups.
6-(2-(indolin-1-yl)-2-oxoethyl)-2-thiopyrimidin-4(3H)-one: Lacks the methoxybenzyl group.
Uniqueness
6-(2-(indolin-1-yl)-2-oxoethyl)-2-((3-methoxybenzyl)thio)pyrimidin-4(3H)-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both indolinyl and methoxybenzylthio groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(3-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-18-7-4-5-15(11-18)14-29-22-23-17(12-20(26)24-22)13-21(27)25-10-9-16-6-2-3-8-19(16)25/h2-8,11-12H,9-10,13-14H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRNAIAYHPETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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